molecular formula C17H15N3O2S B601871 Lesinurad Impurity B CAS No. 1533519-93-5

Lesinurad Impurity B

Número de catálogo: B601871
Número CAS: 1533519-93-5
Peso molecular: 325.39
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lesinurad Impurity B is an impurity of Lesinurad, a medication used to treat gout . It was detected in the context of a synthetic process development . The formation of this impurity was explained by a chlorine impurity in a commercial brominating agent .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Lesinurad . This structural similarity was a challenge in the separation of the impurity from the product during the synthesis process .


Chemical Reactions Analysis

The formation of this compound was explained by a chlorine impurity in a commercial brominating agent . This suggests that the chemical reactions involved in the synthesis of Lesinurad are sensitive to the presence of impurities in the reagents used.

Aplicaciones Científicas De Investigación

  • Impurity Identification in Lesinurad Synthesis : Halama et al. (2018) identified an unexpected impurity, namely chlorinated impurity 10, in the synthesis of Lesinurad. The formation of this impurity was explained by a chlorine impurity in a commercial brominating agent. This study highlights the challenges in impurity control during the synthesis process of Lesinurad (Halama et al., 2018).

  • Stability Analysis Under Various Conditions : Attia et al. (2018) investigated the stability of Lesinurad under different stress conditions, including hydrolysis and oxidation. The study developed a high-performance liquid chromatographic method for the determination of Lesinurad in the presence of its degradation products, which is crucial for quality control in pharmaceutical preparations (Attia et al., 2018).

  • Impurities Interaction in Doped Silicon : Romano et al. (2005) discussed the interaction of substitutional impurities (B, Ga) in silicon during ion irradiation, which is relevant in understanding the behavior of impurities like Lesinurad Impurity B in complex chemical environments (Romano et al., 2005).

  • Quantitative Determination in Pharmaceutical Dosage Form : Another study by Attia et al. (2018) focused on the quantitative determination of Lesinurad in pharmaceutical dosage forms, in the presence of its oxidative degradation product. This research is significant for ensuring the accurate dosage and efficacy of the drug (Attia et al., 2018).

Mecanismo De Acción

Target of Action

Lesinurad primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters play a crucial role in the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, Lesinurad increases the excretion of uric acid . Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid, leading to an increase in the renal excretion of uric acid . This results in a decrease in serum uric acid levels .

Pharmacokinetics

Lesinurad is orally administered and its pharmacokinetics have been studied in healthy adult males . After administration, absorption is rapid and dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion have been observed . There is no apparent accumulation of Lesinurad with multiple doses .

Result of Action

The administration of Lesinurad results in a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines (IL-1β and TNF-α) reported in hyperuricemic mice . It also partially reverses oxonate-induced alterations in renal mURAT-1, mGLUT-9, mOAT-1 and mOAT-3 expressions, as well as alterations in the immunoreactivity of TGF- β1 .

Action Environment

The action of Lesinurad can be influenced by various environmental factors. For instance, diet, especially animal proteins, can contribute to hyperuricemia, which is controlled by xanthine oxidase . Uric acid is primarily excreted through the kidneys in urine (65–75%) and to a lesser extent through the gastrointestinal tract (25–35%) . Therefore, factors affecting kidney function and gastrointestinal health

Direcciones Futuras

The detection of Lesinurad Impurity B in the synthesis of Lesinurad highlights the importance of controlling impurities in the synthesis process . This could lead to future research focusing on improving the synthesis process to minimize the formation of impurities. Furthermore, the development of methods for efficient separation of impurities from the product could also be a focus of future research.

Propiedades

IUPAC Name

2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGPEVPDVPLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533519-93-5
Record name 2-(4-(1-Cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(1-CYCLOPROPYLNAPHTHALEN-4-YL)-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MPK9HG63C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.